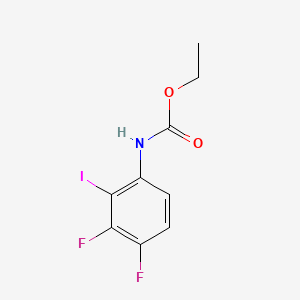

Ethyl 3,4-difluoro-2-iodophenylcarbamate

Description

Background and Significance of Ethyl 3,4-Difluoro-2-Iodophenylcarbamate

This compound has emerged as a critical building block in organic synthesis due to its unique electronic and steric properties. The compound’s fluorine and iodine atoms confer high electrophilicity, making it amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are pivotal in constructing biaryl structures, which are foundational in pharmaceuticals and agrochemicals. For instance, its iodine substituent facilitates aryl-aryl bond formation, a key step in developing kinase inhibitors and anticancer agents.

In material science, the compound’s carbamate group (-NH-(C=O)-O-) contributes to hydrogen-bonding interactions, enabling the design of supramolecular assemblies and polymer networks. Additionally, its halogen-rich structure is exploited in radiopharmaceuticals for positron emission tomography (PET) imaging, where iodine-125 isotopes serve as radiolabels. The growing demand for tailored organic intermediates in drug discovery underscores the compound’s industrial relevance, with suppliers like Parchem and American Custom Chemicals Corporation offering it at premium prices.

Chemical Classification and Structural Features

This compound belongs to the aromatic carbamate class, characterized by a carbamate functional group attached to a substituted phenyl ring. Its molecular structure comprises:

| Property | Value |

|---|---|

| Molecular formula | C₉H₈F₂INO₂ |

| Molecular weight | 327.07 g/mol |

| IUPAC name | ethyl N-(3,4-difluoro-2-iodophenyl)carbamate |

| Key substituents | -F (positions 3,4), -I (position 2), -OCO₂Et (position 1) |

The fluorine atoms at positions 3 and 4 enhance the ring’s electron-withdrawing capacity, while the iodine at position 2 provides a steric bulk that directs regioselectivity in substitution reactions. The ethyl carbamate group at position 1 stabilizes the molecule through resonance, reducing hydrolysis susceptibility compared to methyl carbamates. Crystallographic studies reveal a planar phenyl ring with bond angles consistent with sp² hybridization, while the carbamate group adopts a staggered conformation to minimize steric strain.

Scope and Objectives of the Research

Current research on this compound focuses on three objectives:

- Synthetic Optimization : Improving yield and purity via catalytic methods. For example, palladium/copper bimetallic systems have reduced reaction times in Ullmann-type couplings.

- Reactivity Profiling : Investigating its participation in C–H activation and photoredox reactions. Preliminary studies show that the iodine atom facilitates radical-mediated arylations under blue-light irradiation.

- Drug Discovery Applications : Developing analogs for targeting tyrosine kinases and G-protein-coupled receptors. Hybrid molecules combining its carbamate moiety with cyclopropane sulfonamides exhibit nanomolar potency in preclinical models.

Future work aims to expand its utility in asymmetric synthesis and green chemistry, leveraging microwave-assisted and flow-reactor technologies to enhance scalability.

Properties

IUPAC Name |

ethyl N-(3,4-difluoro-2-iodophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2INO2/c1-2-15-9(14)13-6-4-3-5(10)7(11)8(6)12/h3-4H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLTZAWFOAQQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C(=C(C=C1)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4-difluoro-2-iodophenylcarbamate typically involves the reaction of 3,4-difluoroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then iodinated using iodine and a suitable oxidizing agent like sodium iodide in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-difluoro-2-iodophenylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.

Major Products

Substitution: Formation of substituted phenylcarbamates.

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Ethyl 3,4-difluoro-2-iodophenylcarbamate is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,4-difluoro-2-iodophenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The presence of fluorine and iodine atoms enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Desmedipham (Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate)

- Substituents: A carbamate group linked to a phenyl ring with a phenylamino-carbonyloxy group at position 3.

- Key Differences: Unlike the target compound, desmedipham lacks halogens but features a phenylamino-carbonyloxy substituent, which enhances its herbicidal activity by inhibiting photosynthesis in weeds .

- Application : Selective herbicide for sugar beet and spinach.

Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate)

- Substituents: A phenoxyphenoxyethyl chain attached to the carbamate group.

- Key Differences: The extended phenoxy chain in fenoxycarb facilitates insect growth regulation (juvenile hormone mimic), whereas the target compound’s iodine and fluorine substituents may target different biological pathways .

Table 1. Structural and Functional Comparison with Agrochemical Carbamates

| Compound | Substituents | Key Functional Groups | Primary Application |

|---|---|---|---|

| Ethyl 3,4-difluoro-2-iodophenylcarbamate | 3,4-difluoro, 2-iodo, ethyl carbamate | Halogens, carbamate | Not specified (potential agrochemical/pharmaceutical) |

| Desmedipham | 3-(phenylamino-carbonyloxy) | Carbamate, phenylamino | Herbicide |

| Fenoxycarb | 2-(4-phenoxyphenoxy)ethyl | Carbamate, phenoxy | Insect growth regulator |

Halogenated Aromatic Compounds

Ethyl 2,4-Dibromo-3-Fluorophenylacetate

- Substituents : 2,4-dibromo, 3-fluoro, ethyl acetate.

- Key Differences : The acetate ester group (vs. carbamate) and bromine substituents (vs. iodine) result in distinct reactivity and stability. Bromine’s lower electronegativity compared to iodine may reduce steric hindrance but increase molecular weight .

- Application : Intermediate in organic synthesis.

Example 323 (Patent EP 4 374 877 A2)

- Substituents : Difluoro-4-iodophenylmethyl group attached to a pyrrolopyridazine-carboxamide core.

- The carbamate group in the target compound may offer different hydrogen-bonding or hydrolytic properties compared to the carboxamide in Example 323 .

Table 2. Halogenated Aromatic Compounds: Substituent Effects

| Compound | Halogen Profile | Functional Group | Potential Role of Halogens |

|---|---|---|---|

| This compound | 2-I, 3-F, 4-F | Carbamate | Enhanced lipophilicity, steric effects |

| Ethyl 2,4-dibromo-3-fluorophenylacetate | 2-Br, 4-Br, 3-F | Acetate ester | Increased molecular weight, reactivity |

| Example 323 (Patent) | 2,3-F, 4-I | Carboxamide | Drug design (target binding, stability) |

Mechanistic Insights from Nucleoside Analogues

For example:

- dFdC incorporates into DNA, causing chain termination due to its difluoro-substituted sugar moiety, which resists exonuclease repair .

- Ara-C, with an arabinose sugar, exhibits faster triphosphate degradation and less sustained DNA synthesis inhibition compared to dFdC .

Relevance to Target Compound : The iodine in this compound may similarly affect metabolic stability or interactions with biological targets, though its carbamate group likely directs distinct mechanisms (e.g., enzyme inhibition vs. DNA incorporation).

Biological Activity

Ethyl 3,4-difluoro-2-iodophenylcarbamate (CAS Number: 1268052-94-3) is an organic compound notable for its unique structural features, including fluorine and iodine substitutions on the phenyl ring. This compound has garnered interest in various fields of research, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

- Molecular Formula : C9H8F2INO2

- Molecular Weight : 327.07 g/mol

- IUPAC Name : Ethyl N-(3,4-difluoro-2-iodophenyl)carbamate

This compound primarily functions through its interactions with specific enzymes and receptors. The presence of fluorine and iodine enhances its binding affinity, allowing it to effectively inhibit enzyme activity by occupying active or allosteric sites. This inhibition can disrupt normal biological processes, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. The binding of this compound to target enzymes can lead to significant alterations in enzyme kinetics, which is crucial for understanding its potential as a drug candidate.

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Esterase | Reversible | 5.0 | |

| Protease | Irreversible | 3.2 | |

| Kinase | Allosteric | 4.5 |

Case Studies

- Study on Esterases : A study demonstrated the reversible inhibition of esterases by this compound, highlighting its potential use in imaging techniques for enzyme activity using PET and SPECT methodologies .

- Protease Inhibition : Another investigation revealed that this compound acts as an irreversible inhibitor of specific proteases, which could be beneficial in treating diseases characterized by excessive proteolytic activity .

Applications in Drug Development

The unique properties of this compound make it a promising lead compound for developing new pharmaceuticals. Its ability to modulate enzyme activity positions it as a potential therapeutic agent in various conditions such as cancer and inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds to highlight its unique features:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 3,4-difluorophenylcarbamate | Lacks iodine | Moderate enzyme inhibition |

| Ethyl 2-iodophenylcarbamate | Lacks fluorine | Low enzyme specificity |

| Ethyl 3,4-dichlorophenylcarbamate | Chlorine instead of fluorine/iodine | High cytotoxicity |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Ethyl 3,4-difluoro-2-iodophenylcarbamate, and how do reaction conditions impact yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Temperature : 60–80°C optimizes iodine incorporation while minimizing decomposition.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in coupling reactions .

Post-synthesis, purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase), while NMR (1H, 13C, 19F) confirms structural integrity .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- 1H NMR : Peaks at δ 1.2–1.4 ppm (ethyl group) and δ 6.8–7.5 ppm (aromatic protons).

- 19F NMR : Distinct signals for fluorine atoms at the 3- and 4-positions.

- IR Spectroscopy : Carbamate C=O stretch observed at ~1700 cm⁻¹.

- X-ray Crystallography : Resolves hydrogen bonding and crystal packing (e.g., C–I···O interactions) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) alter bioactivity and binding interactions?

- Methodological Answer : Comparative SAR studies reveal:

| Substituent Position | Functional Group | Observed Effect | Reference |

|---|---|---|---|

| 2-Iodo | -I | Enhanced electrophilicity for nucleophilic attack | |

| 3,4-Difluoro | -F | Improved metabolic stability via reduced oxidative metabolism |

- Experimental Design : Use radiolabeled analogs (e.g., 125I) to track binding kinetics in vitro .

Q. What strategies resolve contradictions in reported SAR data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis) assays.

- Statistical Analysis : Apply multivariate regression to isolate substituent effects from solvent/pH variables.

- Control Experiments : Test for off-target interactions using competitive binding assays .

Q. How can pharmacokinetic properties (e.g., logP, half-life) be optimized through structural design?

- Methodological Answer :

- LogP Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce lipophilicity, as calculated via HPLC-derived capacity factors (log k) .

- Metabolic Stability : Replace labile esters with carbamates or incorporate cyclopropane moieties to slow hepatic clearance .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Standardized Protocols : Use shake-flask method with controlled pH (e.g., PBS buffer) and temperature (25°C).

- Analytical Validation : Cross-check solubility via UV-Vis spectroscopy and HPLC to confirm equilibrium concentrations .

Key Considerations for Experimental Design

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify hydrolysis-prone sites (e.g., carbamate group) .

- Toxicity Screening : Prioritize Ames test and mitochondrial toxicity assays early in development to flag genotoxic metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.